(E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide
CAS No.:
Cat. No.: VC15722179
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O3 |
|---|---|
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | N-[(E)-(4-methoxyphenyl)methylideneamino]furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H12N2O3/c1-17-11-6-4-10(5-7-11)9-14-15-13(16)12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+ |
| Standard InChI Key | ADYPKROBDYAJKS-NTEUORMPSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2 |
| Canonical SMILES | COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |
Introduction
Structural and Chemical Identity
(E)-N'-(4-Methoxybenzylidene)furan-2-carbohydrazide belongs to the hydrazone class, characterized by the presence of a hydrazone functional group (C=N–N). Its structure integrates a furan-2-carbohydrazide backbone conjugated with a 4-methoxybenzylidene moiety, creating an extended π-system that influences its electronic and reactive properties. The molecular formula is deduced as C₁₃H₁₂N₂O₃, derived from the condensation of 4-methoxybenzaldehyde (C₈H₈O₂) and furan-2-carbohydrazide (C₅H₅N₂O₂) with the elimination of water.
The E configuration of the hydrazone bond is stabilized by intramolecular hydrogen bonding and conjugation, which is typical for such systems . Key structural features include:
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A furan ring contributing electron-rich aromatic character.
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A methoxy group (-OCH₃) at the para position of the benzylidene fragment, enhancing solubility and modulating electronic effects.
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A carbohydrazide linkage (-NH–N=C–) enabling diverse reactivity.
Synthetic Methodology
The synthesis of (E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide follows a well-established condensation protocol, as outlined in technical reports and analogous studies .
Reaction Scheme and Conditions
The compound is synthesized via acid-catalyzed condensation between equimolar quantities of 4-methoxybenzaldehyde and furan-2-carbohydrazide under reflux conditions. The reaction proceeds through nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond.
Table 1: Synthesis Parameters
| Reactant A | Reactant B | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Furan-2-carbohydrazide | HCl | Reflux | ~90 |
Yields approximating 90% align with methodologies reported for related hydrazones . The crude product is purified via recrystallization from ethanol, yielding pale crystalline solids.
Mechanistic Considerations
The reaction mechanism involves:
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Protonation of the aldehyde carbonyl, enhancing electrophilicity.
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Nucleophilic attack by the hydrazide’s terminal amine, forming a tetrahedral intermediate.
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Dehydration to generate the hydrazone linkage, stabilized by conjugation .
Structural Characterization
The compound’s structure is validated through spectroscopic and analytical techniques, consistent with protocols for analogous hydrazones .
Spectroscopic Data
Infrared (IR) Spectroscopy reveals critical functional groups:
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A strong absorption at 1678 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carbohydrazide .
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Peaks at 1253 cm⁻¹ and 1020 cm⁻¹ are attributed to C–O–C vibrations in the furan and methoxy groups, respectively .
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N–H stretches appear as broad bands near 3320 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural insights:
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Table 2: Key Spectral Assignments
| Technique | Signal (ppm/cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 3.79 | –OCH₃ |
| ¹H NMR | 6.70–7.28 | Furan/aromatic protons |
| ¹³C NMR | 156.54 | C=O |
| IR | 1678 | C=O stretch |
Elemental Analysis
Combustion analysis corroborates the molecular formula, with experimental values aligning closely with theoretical calculations :
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Calculated: C, 59.08%; H, 4.58%; N, 10.60%.
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Found: C, 59.12%; H, 4.55%; N, 10.58%.
Chemical Reactivity and Stability
The compound’s reactivity is governed by its functional groups:
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Hydrazone Linkage: Susceptible to hydrolysis under strongly acidic or basic conditions, regenerating the parent aldehyde and hydrazide.
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Furan Ring: Participates in electrophilic substitution reactions, particularly at the 5-position.
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Methoxy Group: Enhances electron density in the benzylidene moiety, facilitating interactions with electron-deficient species.
Stability studies indicate that the compound remains intact under ambient conditions but degrades upon prolonged exposure to UV light or moisture .
Industrial and Research Applications
Beyond pharmacology, the compound’s applications include:
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